N-(5-chloro-2-methoxyphenyl)-3-(1-pyrazin-2-ylpiperidin-3-yl)propanamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-3-(1-pyrazin-2-ylpiperidin-3-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group, a pyrazinyl-substituted piperidine ring, and a propanamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(1-pyrazin-2-ylpiperidin-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a pyrazine derivative, the piperidine ring can be constructed through cyclization reactions.
Substitution Reactions: Introduction of the chloro and methoxy groups onto the phenyl ring through electrophilic aromatic substitution.
Amide Bond Formation: Coupling the substituted phenyl ring with the piperidine derivative using amide bond-forming reactions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-3-(1-pyrazin-2-ylpiperidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(1-pyrazin-2-ylpiperidin-3-yl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-3-(1-pyrazin-2-ylpiperidin-3-yl)acetamide
- N-(5-chloro-2-methoxyphenyl)-3-(1-pyrazin-2-ylpiperidin-3-yl)butanamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-3-(1-pyrazin-2-ylpiperidin-3-yl)propanamide may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity, biological activity, and physicochemical properties.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(1-pyrazin-2-ylpiperidin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2/c1-26-17-6-5-15(20)11-16(17)23-19(25)7-4-14-3-2-10-24(13-14)18-12-21-8-9-22-18/h5-6,8-9,11-12,14H,2-4,7,10,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSDIZQDDXWFKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCC2CCCN(C2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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